

## Technical Guide: Certificate of Analysis for 3-Hydroxy Nevirapine-d7

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | 3-Hydroxy Nevirapine-d7 |           |
| Cat. No.:            | B15144959               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative lot of **3-Hydroxy Nevirapine-d7**. This deuterated analog of a primary metabolite of Nevirapine is a critical tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based quantification.

### **Compound Information**



| Parameter         | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| Compound Name     | 3-Hydroxy Nevirapine-d7                                                                                                |
| Synonyms          | 11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-<br>(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one-d4 |
| CAS Number        | 1329836-66-9                                                                                                           |
| Molecular Formula | C15H7D7N4O2                                                                                                            |
| Molecular Weight  | 289.35 g/mol                                                                                                           |
| Appearance        | Off-White to Pale Yellow Solid                                                                                         |
| Solubility        | Soluble in Methanol, DMSO                                                                                              |
| Storage           | Store at 2-8°C, protect from light                                                                                     |

### **Quantitative Data**

The following tables summarize the quantitative analysis of a representative batch of **3-Hydroxy Nevirapine-d7**.

**Table 2.1: Purity and Impurity Profile** 

| Test                            | Method       | Specification    | Result        |
|---------------------------------|--------------|------------------|---------------|
| Purity (by HPLC)                | HPLC-UV      | ≥ 98.0%          | 99.5%         |
| Isotopic Enrichment             | LC-MS/MS     | ≥ 99 atom % D    | 99.6 atom % D |
| Residual Solvents               | GC-HS        | As per USP <467> | Conforms      |
| Water Content (Karl<br>Fischer) | KF Titration | ≤ 1.0%           | 0.2%          |

## **Table 2.2: Analytical Characterization Data**



| Test                     | Method                       | Result                |
|--------------------------|------------------------------|-----------------------|
| <sup>1</sup> H-NMR       | 500 MHz, DMSO-d <sub>6</sub> | Conforms to structure |
| Mass Spectrometry (ESI+) | LC-MS/MS                     | m/z 290.16 [M+H]+     |
| HPLC Retention Time      | See Protocol 3.1             | 7.42 min              |

### **Experimental Protocols**

Detailed methodologies for the key analytical tests are provided below.

# High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

- Instrumentation: Agilent 1200 Series HPLC system with a Diode Array Detector.
- Column: C8, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: A gradient of Mobile Phase A (2 mM Ammonium Acetate in Water, pH 4.0) and Mobile Phase B (Acetonitrile).
- Gradient Program:

o 0-17 min: 80% A, 20% B

17-25 min: Linear gradient to 50% A, 50% B

25-30 min: Hold at 50% A, 50% B

Flow Rate: 1.0 mL/min for the first 17 minutes, then increased to 2.0 mL/min.[3][4]

Column Temperature: 30°C.

Detection Wavelength: 280 nm.[3][4]

Injection Volume: 10 μL.

Sample Preparation: 1 mg/mL solution in methanol.



# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment

- Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm particle size.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Flow Rate: 0.5 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
  - **3-Hydroxy Nevirapine-d7**: Precursor Ion > Product Ion (e.g., 290.2 > 249.2)
  - 3-Hydroxy Nevirapine (d0): Precursor Ion > Product Ion (e.g., 283.1 > 242.1)
- Data Analysis: The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated species.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 500 MHz spectrometer.
- Solvent: DMSO-d6.
- Proton (¹H) NMR: The spectrum should be consistent with the structure of 3-Hydroxy Nevirapine, with the absence of a signal corresponding to the methyl group protons, confirming deuteration at this position.
- Carbon (<sup>13</sup>C) NMR: The spectrum should show the expected number of carbon signals corresponding to the chemical structure.



### **Metabolic Pathway of Nevirapine**

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 3-Hydroxy Nevirapine is a key step in this pathway.



#### Click to download full resolution via product page

Caption: Metabolic pathway of Nevirapine to its hydroxylated and glucuronidated metabolites.

Disclaimer: This document is intended for informational purposes only and represents typical data for this product. It is not a lot-specific Certificate of Analysis. For lot-specific data, please refer to the Certificate of Analysis provided with your product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency
  Virus Type 1-Infected Patients with Hepatic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 3-Hydroxy Nevirapine-d7]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15144959#3-hydroxy-nevirapine-d7-certificate-of-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com